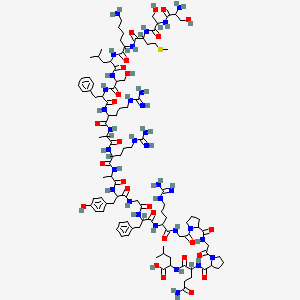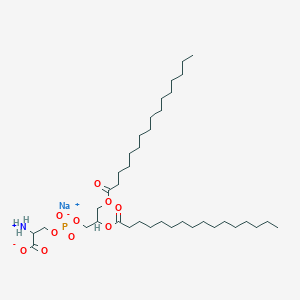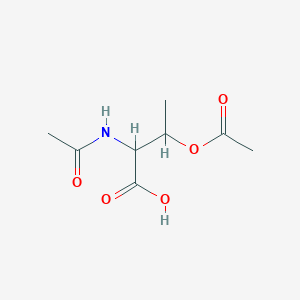
(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, a hydroxyl group on the third carbon, and a methyl group on the second carbon. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids with protecting groups under controlled conditions, ensuring high yields and purity. The use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a solid support, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a hydroxyl group.
Deprotection: Removal of the benzyloxycarbonyl group to yield the free amino acid.
Applications De Recherche Scientifique
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure-function relationships.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of ®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective modifications at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Benzyloxycarbonyl-L-serine: Similar structure but with a different side chain.
N-Benzyloxycarbonyl-L-threonine: Similar structure with an additional methyl group on the side chain.
Uniqueness
®-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination of features makes it particularly useful in selective peptide synthesis and as an intermediate in the preparation of complex molecules.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m1/s1 |
Clé InChI |
QPGOJGJGAWHTFS-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)



![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)


![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)



![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B13397633.png)

